molecular formula C14H20FN3O3S B2597378 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine CAS No. 801225-16-1

4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine

Cat. No.: B2597378
CAS No.: 801225-16-1
M. Wt: 329.39
InChI Key: XKOTYYQIQFNGID-UHFFFAOYSA-N
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Description

4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine is a synthetic compound featuring a piperazine core substituted at the 1-position with a sulfonyl-linked morpholine group and at the 4-position with a 4-fluorophenyl moiety. The sulfonyl group bridges the piperazine and morpholine rings, a structural motif common in bioactive molecules targeting neurological, antiproliferative, or antiviral pathways .

Hypothetical Synthesis: Based on methods for similar compounds (e.g., coupling piperazine with aryl sulfonyl chlorides in THF with zinc dust ), the target compound might be synthesized via reaction of 4-(4-fluorophenyl)piperazine with morpholine sulfonyl chloride under mild conditions.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c15-13-1-3-14(4-2-13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOTYYQIQFNGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine rings. One common method involves the reaction of 4-fluoroaniline with piperazine in the presence of a sulfonylating agent to introduce the sulfonyl group. The morpholine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Activity :
    • Research indicates that derivatives of piperazine compounds, including those with fluorinated phenyl groups, exhibit antipsychotic properties. For instance, studies have shown that compounds similar to 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine can modulate serotonin receptors, which are implicated in mood regulation and psychotic disorders .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that piperazine derivatives can inhibit the proliferation of breast and colon carcinoma cells. The incorporation of the morpholine moiety is believed to enhance the selectivity and efficacy of these compounds against tumor cells .
  • Neurological Disorders :
    • There is ongoing research into the use of this compound for treating neurological disorders such as anxiety and depression. Its ability to interact with neurotransmitter systems may provide a pathway for developing new antidepressant or anxiolytic medications .

Pharmacological Insights

  • Receptor Binding Studies :
    • Binding affinity studies have shown that this compound has significant interactions with dopamine D2 and serotonin 5-HT2A receptors. This dual activity suggests potential use in treating conditions like schizophrenia and bipolar disorder .
  • Metabolic Stability :
    • Investigations into the pharmacokinetics of this compound indicate favorable metabolic stability, which is crucial for developing effective therapeutic agents. The presence of the sulfonyl group contributes to its resistance against metabolic degradation .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The study highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines .

Case Study 2: Neurological Applications

Research conducted on the effects of piperazine derivatives on anxiety models in rodents revealed that compounds similar to this compound exhibited anxiolytic-like effects without significant sedative properties. This finding supports further investigation into its use as a non-sedating anxiolytic agent .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfonyl group can influence the compound’s solubility and reactivity. The piperazine and morpholine rings provide structural stability and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Piperazine Sulfonyl-linked Group Biological Activity Reference
4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine (Target) C₁₅H₂₀FN₃O₃S 365.4* 4-fluorophenyl Morpholine Not reported
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine C₁₇H₁₈F₂N₂O₂S 352.4 4-fluorophenyl 4-fluoro-3-methylphenyl Preliminary antiproliferative activity
1-(4-Chlorophenyl)sulfonyl-4-(4-fluorophenyl)piperazine C₁₆H₁₅ClFN₂O₂S 369.8 4-fluorophenyl 4-chlorophenyl
1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine C₁₇H₁₇FN₂O₂S 348.4 4-fluorophenyl 4-methylphenyl
(3-{5-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-pentyloxy}-phenyl)-thiourea C₂₂H₂₈FN₅O₂S 445.5 4-fluorophenyl Thiourea-pentyloxy-phenyl Anti-HCV activity

*Hypothetical molecular weight based on structural analogy.

Key Observations

Sulfonyl-Linked Groups :

  • The target compound’s morpholine group introduces a polar, oxygen-containing heterocycle, likely enhancing water solubility compared to aryl-substituted analogues (e.g., 4-methylphenyl ). This could improve pharmacokinetic properties like bioavailability.
  • Aryl-sulfonyl derivatives (e.g., 4-fluoro-3-methylphenyl ) are associated with antiproliferative activity, suggesting the sulfonyl-piperazine scaffold’s versatility in drug design .

Biological Activity :

  • Compounds with thiourea linkages (e.g., ) exhibit anti-HCV activity, highlighting the role of flexible chains in targeting viral enzymes .
  • Calcium antagonism is observed in bis(4-fluorophenyl)methyl-piperazine derivatives , suggesting fluorophenyl groups may modulate ion channel interactions.

Synthesis Trends :

  • Piperazine-sulfonyl compounds are typically synthesized via nucleophilic substitution between piperazine and sulfonyl chlorides . Morpholine sulfonyl chloride could replace aryl sulfonyl chlorides in the target’s synthesis.

Biological Activity

4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl group, alongside a morpholine ring. The synthesis typically involves:

  • Starting Materials : 4-fluoroaniline and piperazine.
  • Reagents : Sulfonylating agents for introducing the sulfonyl group.
  • Methodology : Nucleophilic substitution reactions are commonly employed to form the morpholine ring.

The complexity of the synthesis requires careful optimization of reaction conditions to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their catalytic activity. This mechanism is crucial in developing therapeutic agents targeting metabolic pathways .
  • Receptor Binding : It exhibits the ability to bind to various receptors, which may influence signaling pathways involved in disease processes such as cancer and neurological disorders .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The presence of the sulfonamide moiety enhances the compound's potency against these pathogens .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Its mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cell lines. This effect is attributed to its ability to interfere with specific signaling pathways critical for tumor growth .

Neuropharmacological Effects

The compound's structure suggests potential applications in central nervous system (CNS) drug discovery. Morpholine derivatives have been explored for their neuroactive properties, indicating that this compound may modulate neurotransmitter systems or exhibit neuroprotective effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Study A Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values comparable to established antibiotics.
Study B Reported inhibition of cancer cell lines (e.g., MCF-7) with IC50 values indicating potent anticancer effects.
Study C Explored neuropharmacological effects, suggesting modulation of serotonin receptors, which could be beneficial in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(4-fluorophenyl)-piperazine-1-sulfonyl]-morpholine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of morpholine with 1-(4-fluorophenyl)piperazine. A typical procedure involves dissolving 1-(4-fluorophenyl)piperazine in dichloromethane (DCM), adding morpholine sulfonyl chloride, and using a base like N,N-diisopropylethylamine (DIPEA) to catalyze the reaction . Purification via crystallization (e.g., using diethyl ether) or flash chromatography is recommended. Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, excess sulfonyl chloride may improve yields but risks side reactions.

Q. How can structural characterization be reliably performed for this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the sulfonyl-morpholine linkage and piperazine-phenyl integration. Key signals include aromatic protons (~7.0–7.3 ppm for fluorophenyl) and sulfonyl-attached morpholine protons (~3.5–4.0 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to verify purity (e.g., deviations <0.3% indicate high purity) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ peak at m/z 357.1 for C15_{15}H18_{18}FN3_3O3_3S) .

Q. What are the standard protocols for evaluating the compound’s solubility and stability?

  • Methodology :

  • Solubility : Use a shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure saturation concentration via HPLC-UV .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Acidic conditions may hydrolyze the sulfonyl group, requiring pH-adjusted formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Modify the fluorophenyl group (e.g., replace F with Cl, CF3_3) or morpholine ring (e.g., introduce methyl groups) to assess effects on target binding .
  • Biological Assays : Test analogues against relevant targets (e.g., tyrosine kinases, carbonic anhydrases) using enzymatic inhibition assays (IC50_{50} determination) and cell-based cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
  • Data Analysis : Correlate substituent electronic properties (Hammett constants) with activity trends using multivariate regression models .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : If Compound A shows high cytotoxicity in one study but low activity in another:

  • Verify Assay Conditions : Check differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
  • Purity Analysis : Reanalyze batches via HPLC to rule out impurities (>95% purity required) .
  • Target Specificity : Perform kinase profiling to identify off-target effects that may explain variability .

Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • In Silico Modeling : Use tools like SwissADME to predict LogP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma half-life. For example, sulfonyl groups may enhance albumin binding, prolonging circulation .
  • Validation : Compare predictions with in vivo PK studies in rodents (e.g., plasma concentration-time profiles) .

Q. How can researchers design experiments to investigate the compound’s mechanism of action?

  • Methodology :

  • Target Identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to isolate binding proteins .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., apoptosis, PI3K/AKT) .
  • Animal Models : Validate findings in xenograft models (e.g., tumor volume reduction in mice) with dose-response studies .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent lot numbers and humidity levels during crystallization, as these can alter crystal polymorphism .
  • Safety : Use PPE when handling fluorophenyl intermediates (potential irritants; see SDS data ).
  • Ethics : For in vivo studies, adhere to institutional animal care protocols (e.g., IACUC approvals) .

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